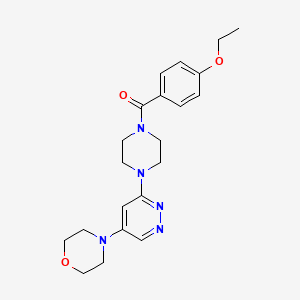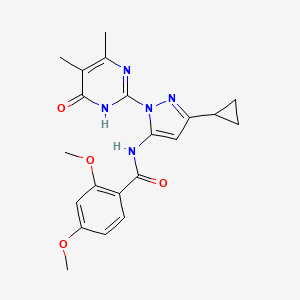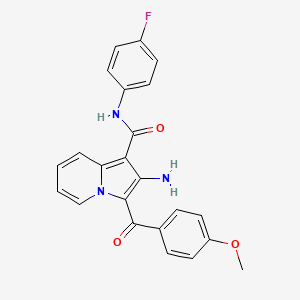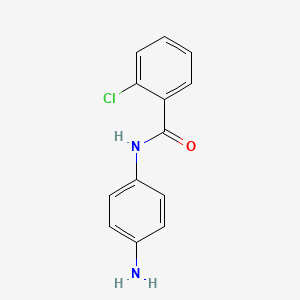
(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a novel and potent small molecule inhibitor that has been the subject of much scientific research in recent years. This compound has shown promising results in a number of different areas of research, including cancer treatment, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has been conducted on the synthesis of various novel compounds, including triazole derivatives and other heterocyclic compounds, utilizing morpholine or piperazine as key components. These syntheses often aim to explore the chemical space for potential biological activities or to develop new methodologies in organic synthesis. For instance, a study by Nagaraj et al. (2018) synthesized a new series of novel triazole analogues with (4-arylpiperazino)methanone structures, showing significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds synthesized using morpholine or piperazine. These compounds have been tested against various microorganisms to evaluate their potential as antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds showing good or moderate activities against the test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties
Research on the antioxidant properties of synthesized compounds reveals their potential therapeutic applications. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their antioxidant activities, showing that these compounds possess effective antioxidant power, with significant radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer Activity
The anticancer potential of synthesized compounds has also been a focus of research. Shi, Hu, Zhang, & Wu (2016) prepared a series of thiosemicarbazone derivatives under microwave irradiation and tested their cytotoxic activity against various human cancer cell lines. Some compounds displayed moderate anticancer activity, highlighting the potential of these molecules in cancer therapy (Shi, Hu, Zhang, & Wu, 2016).
Wirkmechanismus
Target of Action
The primary target of the compound (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the enzyme AKR1C3, also known as the type 5 17-beta-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in steroid hormone metabolism and is of interest as a potential target for drugs for leukemia and hormone-related cancers .
Mode of Action
(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by inhibiting its activity. The compound is a potent and very isoform-selective inhibitor of AKR1C3 . The mode of action involves hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Pharmacokinetics
The compound’s molecular weight of 397479 suggests that it may have suitable pharmacokinetic properties for drug development.
Result of Action
The molecular and cellular effects of (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone’s action primarily involve the inhibition of AKR1C3, leading to potential disruption of steroid hormone metabolism. This disruption could have therapeutic implications in the treatment of leukemia and hormone-related cancers .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-19-5-3-17(4-6-19)21(27)26-9-7-25(8-10-26)20-15-18(16-22-23-20)24-11-13-28-14-12-24/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQRTIPGUPNBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2356210.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)